molecular formula C18H32O9 B610269 Propargyl-PEG7-acid CAS No. 2093154-00-6

Propargyl-PEG7-acid

Cat. No.: B610269
CAS No.: 2093154-00-6
M. Wt: 392.45
InChI Key: VCXGERMSMMAGNQ-UHFFFAOYSA-N
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Description

Scientific Research Applications

Propargyl-PEG7-acid has a wide range of applications in scientific research, including :

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for various biological studies.

    Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.

    Industry: Applied in the production of functional materials and coatings.

Mechanism of Action

Target of Action

Propargyl-PEG7-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the molecules that it is designed to link together. In the case of PROTACs, these targets are typically an E3 ubiquitin ligase and a protein of interest . For ADCs, the targets are an antibody and a cytotoxic drug .

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry" . This reaction involves the alkyne group in the this compound molecule and an azide group in the target molecule . The result is a stable triazole linkage that connects the two molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific molecules it is used to link together. In the case of PROTACs, the compound can influence the ubiquitin-proteasome system, leading to the degradation of specific target proteins . For ADCs, the compound can affect the delivery of cytotoxic drugs to cancer cells .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the molecules it is used to link together .

Result of Action

The molecular and cellular effects of this compound’s action are again dependent on the specific molecules it is used to link. In the context of PROTACs, the result can be the selective degradation of a target protein . For ADCs, the result can be the targeted delivery of a cytotoxic drug to cancer cells, leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound can be influenced by temperature and storage conditions .

Safety and Hazards

When handling Propargyl-PEG7-acid, it is recommended to use only in a chemical fume hood . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn . It is also advised to wash thoroughly after handling and wash contaminated clothing before reuse .

Future Directions

Propargyl-PEG7-acid can be used in the synthesis of a variety of PROTAC molecules . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Its future applications could involve further exploration in these areas.

Biochemical Analysis

Biochemical Properties

The propargyl group in Propargyl-PEG7-acid can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction with biomolecules makes this compound a versatile compound in biochemical reactions.

Cellular Effects

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence cell function by facilitating the transport of this compound across cell membranes

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups in the presence of activators . This reaction can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG7-acid typically involves the modification of commercially available polyethylene glycol with a terminal hydroxyl group and a carboxyl groupThis can be achieved through the following steps :

  • Dissolve 1.0 g of polyethylene glycol with a molecular weight of 3500 Da and 16.8 mg of potassium hydroxide in 20 mL of dimethylformamide.
  • Stir the mixture at 100°C for 1 hour.
  • Modify the carboxyl group of the bifunctional polyethylene glycol into a propargyl group.
  • Introduce a carboxyl group at the other end by modifying the hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of high-quality reagents to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Propargyl-PEG7-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.

    Carbodiimides: Used as activators in amide bond formation reactions.

Major Products:

    Triazole Linkages: Formed through click chemistry reactions.

    Amide Bonds: Formed through reactions with primary amine groups.

Comparison with Similar Compounds

Propargyl-PEG7-acid is unique due to its heterobifunctional nature, allowing it to participate in both click chemistry and amide bond formation. Similar compounds include :

    Propargyl-PEG1-acid: A shorter polyethylene glycol derivative with similar functional groups.

    Propargyl-PEG6-CH2CH2COOH: Another polyethylene glycol derivative with a slightly different structure.

These similar compounds share functional groups with this compound but differ in the length of the polyethylene glycol chain and specific structural features.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O9/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-18(19)20/h1H,3-17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXGERMSMMAGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231911
Record name 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093154-00-6
Record name 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093154-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16,19,22-Heptaoxapentacos-24-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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